molecular formula C14H19NO2 B7873699 4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid

4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid

Cat. No.: B7873699
M. Wt: 233.31 g/mol
InChI Key: MEEZBALMOFRQJP-UHFFFAOYSA-N
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Description

4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a cyclobutylmethyl and methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of benzoic acid derivatives with cyclobutylmethyl and methylamine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques like crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl and methylamino groups can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylamino)benzoic acid
  • 4-(Aminomethyl)benzoic acid
  • 4-(Dimethylamino)benzoic acid

Uniqueness

4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid is unique due to the presence of both cyclobutylmethyl and methylamino groups, which can confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

4-[[cyclobutylmethyl(methyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-15(9-11-3-2-4-11)10-12-5-7-13(8-6-12)14(16)17/h5-8,11H,2-4,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEZBALMOFRQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCC1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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